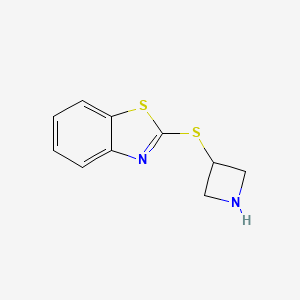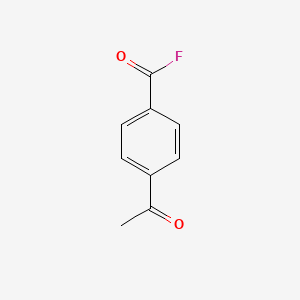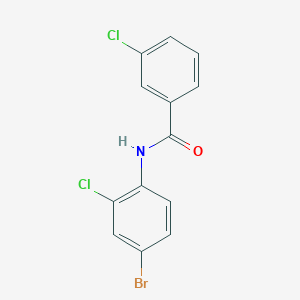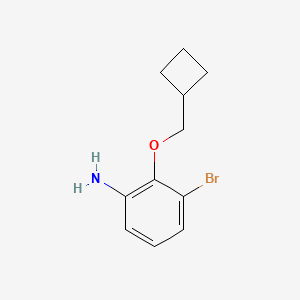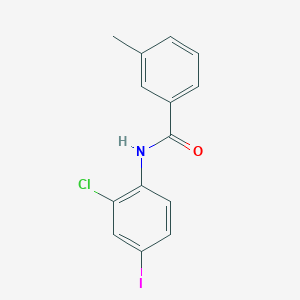
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- is an organic compound with the molecular formula C10H14O2 This compound is a derivative of cyclopentenone, characterized by the presence of a hydroxyl group, a methyl group, and a pentenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2-hydroxy-3-methyl-:
2-Cyclopenten-1-one, 2-(2-butenyl)-4-hydroxy-3-methyl-:
2-Cyclopenten-1-one, 2-hydroxy-4-ethyl-3-methyl-: This compound has an ethyl group instead of a pentenyl side chain.
Uniqueness
The uniqueness of 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2Z)-2-penten-1-yl- lies in its specific structural features, including the pentenyl side chain and the combination of hydroxyl and carbonyl groups
Properties
CAS No. |
54383-66-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4- |
InChI Key |
SVRKACAGHUZSGU-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CC1=C(C(CC1=O)O)C |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


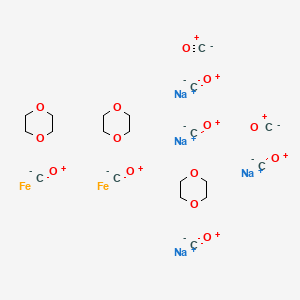

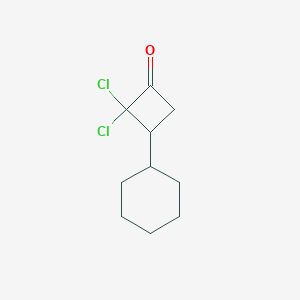
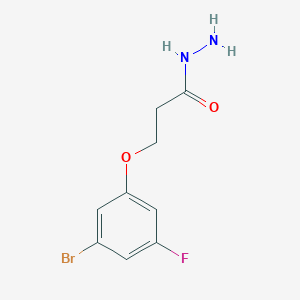
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
